![molecular formula C25H23N3O7 B6576537 6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate CAS No. 313519-40-3](/img/structure/B6576537.png)
6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate
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Description
6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate (HNOA) is a synthetic compound composed of a hexyl group, a nitrophenyl group, and a chromenyl group. It is an important chemical compound with a wide range of applications in scientific research and laboratory experiments. HNOA has been used in a variety of studies, ranging from drug development to cancer research.
Scientific Research Applications
Fluorescent Probes and Imaging Agents
- The chromophoric nature of this compound, stemming from the 1,3,4-oxadiazole and chromenone moieties, makes it suitable for use as a fluorescent probe. Researchers can exploit its fluorescence properties to visualize biological structures, monitor cellular processes, and track specific molecules within living systems .
Enzyme Substrate for Esterases and Lipases
- Methyl (4-hydroxy-3-nitrophenyl)acetate serves as a substrate for esterases and lipases. These enzymes catalyze the hydrolysis of ester bonds, and the release of 4-nitrophenol (a product of hydrolysis) can be monitored spectroscopically. This property is valuable in enzymatic studies and drug development .
Chemical Synthesis and Medicinal Chemistry
- Researchers can utilize this compound in synthetic chemistry to create novel derivatives or modify existing molecules. Its unique structure provides opportunities for designing bioactive compounds, such as potential drugs or agrochemicals. Medicinal chemists may explore its pharmacological properties .
Hammett Linear Free-Energy Relationships (LFERs)
- LFERs help correlate the reactivity of a compound with its substituent effects. By studying the hydrolysis kinetics of methyl (4-hydroxy-3-nitrophenyl)acetate under various conditions, researchers can contribute to our understanding of LFERs and their applications in organic chemistry .
Materials Science and Nanotechnology
- The presence of the 1,3,4-oxadiazole ring suggests potential applications in materials science. Researchers might explore its use in organic semiconductors, sensors, or optoelectronic devices. Additionally, its hexyl side chain could facilitate self-assembly in nanomaterials .
Photodynamic Therapy (PDT)
- PDT is a cancer treatment that involves light-activated compounds. The chromenone moiety in this compound could serve as a photosensitizer. Researchers may investigate its potential in PDT, where light exposure triggers the production of reactive oxygen species to selectively destroy cancer cells .
properties
IUPAC Name |
[6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7/c1-3-4-5-6-7-17-12-18-13-20(25(30)34-22(18)14-21(17)33-15(2)29)24-27-26-23(35-24)16-8-10-19(11-9-16)28(31)32/h8-14H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYRXCNXGGNSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate |
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